molecular formula C11H13Cl2NO4 B14258247 1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene CAS No. 184844-07-3

1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene

Cat. No.: B14258247
CAS No.: 184844-07-3
M. Wt: 294.13 g/mol
InChI Key: MOJARPVTTOBLMP-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene is an organic compound with the molecular formula C11H14Cl2O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, a diethoxymethyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene typically involves the nitration of 1,2-dichloro-4-(diethoxymethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,2-Dichloro-4-(diethoxymethyl)-5-aminobenzene.

    Reduction: Formation of various reduced derivatives depending on the reducing agent used.

    Substitution: Formation of substituted benzene derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms and diethoxymethyl group can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a diethoxymethyl group.

    1,2-Dichloro-4-iodobenzene: Contains iodine instead of the diethoxymethyl group.

    1,2-Dichloro-4-methylbenzene: Has a methyl group instead of the diethoxymethyl group.

Uniqueness

1,2-Dichloro-4-(diethoxymethyl)-5-nitrobenzene is unique due to the presence of both the diethoxymethyl and nitro groups, which confer distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

184844-07-3

Molecular Formula

C11H13Cl2NO4

Molecular Weight

294.13 g/mol

IUPAC Name

1,2-dichloro-4-(diethoxymethyl)-5-nitrobenzene

InChI

InChI=1S/C11H13Cl2NO4/c1-3-17-11(18-4-2)7-5-8(12)9(13)6-10(7)14(15)16/h5-6,11H,3-4H2,1-2H3

InChI Key

MOJARPVTTOBLMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl)OCC

Origin of Product

United States

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